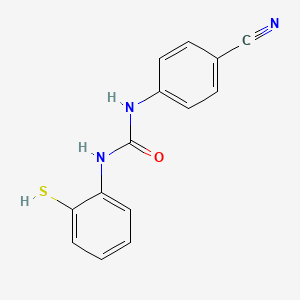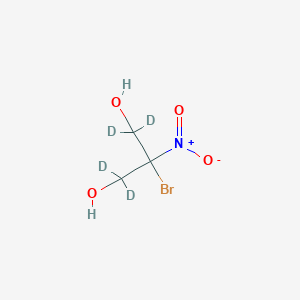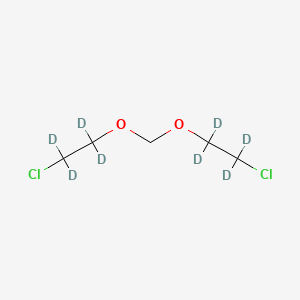
Antimicrobial agent-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antimicrobial agent-3 is a chemical compound known for its ability to inhibit the growth of microorganisms, including bacteria, fungi, and viruses. This compound has gained significant attention due to its potential applications in various fields, including medicine, agriculture, and industry. The development of this compound is part of the ongoing effort to combat microbial resistance and provide effective solutions for controlling infections.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of antimicrobial agent-3 typically involves a multi-step process that includes the formation of key intermediates followed by their conversion into the final product. One common synthetic route involves the reaction of a suitable precursor with a halogenating agent under controlled conditions to introduce the desired functional groups. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the use of advanced technologies, such as catalytic reactors and automated control systems, to ensure consistent quality and efficiency. The raw materials are sourced from reliable suppliers, and the production process is monitored to minimize environmental impact and ensure compliance with regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
Antimicrobial agent-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its antimicrobial properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents, such as hydrogen peroxide or potassium permanganate, are used to introduce oxygen-containing functional groups into the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to remove oxygen atoms and introduce hydrogen atoms.
Substitution: Halogenating agents, such as chlorine or bromine, are used to replace specific functional groups with halogen atoms.
Major Products
The major products formed from these reactions include various derivatives of this compound with enhanced antimicrobial activity and stability. These derivatives are further tested for their efficacy against different microorganisms.
Aplicaciones Científicas De Investigación
Antimicrobial agent-3 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules with antimicrobial properties.
Biology: Employed in studies to understand the mechanisms of microbial resistance and develop new strategies for combating infections.
Medicine: Investigated for its potential use in treating bacterial, fungal, and viral infections. It is also explored as a component in wound dressings and medical devices to prevent infections.
Industry: Utilized in the formulation of antimicrobial coatings for surfaces, textiles, and packaging materials to prevent microbial contamination.
Mecanismo De Acción
The mechanism of action of antimicrobial agent-3 involves disrupting the cell membrane of microorganisms, leading to cell lysis and death. The compound targets specific molecular pathways, such as the synthesis of cell wall components or the function of essential enzymes, to inhibit microbial growth. By interfering with these critical processes, this compound effectively eliminates a wide range of pathogens.
Comparación Con Compuestos Similares
Similar Compounds
Gallium-based compounds: These compounds mimic iron and disrupt iron-dependent biological processes in microorganisms.
Natural compounds: Plant extracts, essential oils, and antimicrobial peptides are explored for their broad-spectrum antimicrobial activity.
Synthetic agents: Sulfonamides, quinolones, and other synthetic antimicrobial drugs are commonly used to treat infections.
Uniqueness
Antimicrobial agent-3 stands out due to its unique ability to target multiple pathways in microorganisms, making it effective against a broad spectrum of pathogens. Unlike some other antimicrobial agents, it has shown a lower propensity for inducing resistance, making it a valuable tool in the fight against microbial infections.
Propiedades
Fórmula molecular |
C14H11N3OS |
|---|---|
Peso molecular |
269.32 g/mol |
Nombre IUPAC |
1-(4-cyanophenyl)-3-(2-sulfanylphenyl)urea |
InChI |
InChI=1S/C14H11N3OS/c15-9-10-5-7-11(8-6-10)16-14(18)17-12-3-1-2-4-13(12)19/h1-8,19H,(H2,16,17,18) |
Clave InChI |
LDLRFKOIHQZNJS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)C#N)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Tyr8] Bradykinin](/img/structure/B12399312.png)








![4-amino-1-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one](/img/structure/B12399360.png)
![(1Z)-2-azaniumyl-N-[[(2R,3S,4R,5S)-3,4-dihydroxy-5-[2-(5-phenyltetrazol-2-yl)ethyl]oxolan-2-yl]methoxysulfonyl]-3-methylpentanimidate](/img/structure/B12399364.png)



